molecular formula C20H14N4O3S4 B11977167 Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Cat. No.: B11977167
M. Wt: 486.6 g/mol
InChI Key: QRAXMAUXMQVFNH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of triazole, benzothiazole, thiophene, and thienyl groups, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as triazole and benzothiazole derivatives, followed by their coupling with thiophene and thienyl groups under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol or amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as antimicrobial, antiviral, or anticancer activities, which can be explored for therapeutic applications.

    Industry: The compound’s chemical properties may make it useful in the development of new materials, such as polymers, dyes, or catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The compound’s unique structure allows it to engage in various molecular interactions, which can be studied to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate include other heterocyclic compounds with triazole, benzothiazole, thiophene, and thienyl groups. Examples include:

  • 2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetic acid
  • 4-(2-thienyl)thiophene-3-carboxylic acid
  • Benzothiazole derivatives with various substituents

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings

Properties

Molecular Formula

C20H14N4O3S4

Molecular Weight

486.6 g/mol

IUPAC Name

methyl 4-thiophen-2-yl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C20H14N4O3S4/c1-27-18(26)16-11(13-7-4-8-28-13)9-29-17(16)21-15(25)10-30-19-22-23-20-24(19)12-5-2-3-6-14(12)31-20/h2-9H,10H2,1H3,(H,21,25)

InChI Key

QRAXMAUXMQVFNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4

Origin of Product

United States

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